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Cat. No.: B1503096 Get Quote

A Note on Tellurium Nitrate: While tellurium nitrate, Te(NO₃)₄, is a known chemical

compound, extensive research reveals a lack of established use as a dopant in semiconductor

materials within publicly available scientific literature.[1][2][3] Tellurium nitrate is a strong

oxidizing agent, and nitrate compounds can be flammable when mixed with hydrocarbons,

which may limit their suitability in the controlled environments required for semiconductor

fabrication.[2] The prevalent methods for tellurium doping utilize other precursors such as

elemental tellurium, diethyl telluride (DETe), or tris(dimethylamino)phosphine telluride.[4][5][6]

[7]

Therefore, these application notes will focus on the well-documented use of these common

tellurium precursors for doping various semiconductor materials.

Application Notes
Tellurium (Te) is a versatile dopant for a variety of semiconductor materials, enabling the

modification of their electrical and optical properties.[8][9][10] As a Group 16 element, it

typically acts as an n-type dopant in III-V semiconductors by substituting for a Group V

element.[4][11] In other materials, its effects can range from tuning the bandgap to improving

thermoelectric performance.[9][10][12][13]

Key Applications and Effects of Tellurium Doping:
N-type Doping of III-V Semiconductors: Tellurium is an effective n-type dopant for materials

like Indium Gallium Arsenide (InGaAs), where it can achieve high active doping
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concentrations.[4][11] This is crucial for applications in high-mobility-channel transistors and

other electronic devices.[4] Using diethyl telluride (DETe) as a precursor in Metal-Organic

Chemical Vapor Deposition (MOCVD) has demonstrated record active doping

concentrations.[4][11]

Bandgap Engineering: In certain alloys, such as NaYS₂(₁₋ₓ)Te₂ₓ, increasing the tellurium

content can significantly decrease the bandgap.[9][10] This tunability is valuable for

photovoltaic applications, as it allows for the optimization of light absorption in the visible

spectrum.[9][10]

Defect Passivation and Performance Enhancement in Solar Cells: In materials like Antimony

Selenide (Sb₂Se₃), tellurium doping can minimize deep-level defects and reduce surface

oxidation.[8] This leads to improved carrier transport and an overall enhancement in the

power conversion efficiency of solar cells.[8]

Thermoelectric Performance Optimization: In materials like tellurium-selenium (Te-Se) solid

solutions, doping with elements like antimony (Sb) and introducing selenium (Se) can

enhance the power factor and reduce thermal conductivity, thereby improving thermoelectric

performance.[13]

Doping of Elemental Semiconductors: Tellurium has also been used to dope silicon (Si),

creating a donor level in the bandgap and enabling applications in infrared detectors.[14]

Quantitative Data on Tellurium Doping
The following tables summarize key quantitative data from various studies on tellurium-doped

semiconductors.

Table 1: Electrical Properties of Te-doped In₀.₅₃Ga₀.₄₇As on InP Wafers
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DETe
Flow
(μmol/mi
n)

V/III Ratio

Sheet
Resistanc
e
(Ω/square
)

Mobility
(cm²/V-s)

Active
Electron
Density
(10¹⁹/cm³)

Tellurium
Concentr
ation
(10¹⁹/cm³)

Activatio
n
Efficiency
(%)

0.024 44 13.6 1310 3.5 5.8 60.3

0.13 44 43.5 1100 1.3 6.6 19.6

0.13 22 13.8 1320 3.4 5.7 59.6

1.2 44 24.4 1110 2.3 10 23

Data sourced from a study on Te-doped InGaAs using MOCVD.[4]

Table 2: Photovoltaic Properties of Pristine and Te-doped Sb₂Se₃ Solar Cells

Sample Vₒ꜀ (mV) Jₛ꜀ (mA/cm²) Fill Factor (%)
Power
Conversion
Efficiency (%)

Pristine Sb₂Se₃ 460 23.15 60.86 6.42

Te-doped Sb₂Se₃ 474 25.88 64.09 7.61

This table illustrates the enhancement in solar cell performance after tellurium doping.[8]

Table 3: Bandgap and Effective Mass of NaYS₂(₁₋ₓ)Te₂ₓ Alloys

Tellurium Content
(x)

Bandgap (E₉) (eV)
Electron Effective
Mass (mₑ/m₀)

Hole Effective
Mass (mₕ/m₀)

0 (NaYS₂) 3.96 0.97 1.47

0.33 (NaYS₁.₃₃Te₀.₆₇) - 0.20 0.42

0.67 (NaYS₀.₆₇Te₁.₃₃) 1.62 0.15 0.29

1 (NaYTe₂) - 0.29 0.76
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This data shows the effect of increasing tellurium content on the bandgap and charge carrier

effective masses.[9][10]

Experimental Protocols
The following are generalized protocols for tellurium doping of semiconductors based on

common techniques found in the literature.

Protocol 1: Tellurium Doping of InGaAs via MOCVD
This protocol describes the n-type doping of In₀.₅₃Ga₀.₄₇As using diethyl telluride (DETe) as the

tellurium precursor in a Metal-Organic Chemical Vapor Deposition (MOCVD) system.

1. Substrate Preparation:

Begin with a 3-inch Indium Phosphide (InP) or a 300mm Silicon (Si) (100) substrate.
If using a Si substrate, grow an appropriate buffer layer (e.g., InP/GaAs) to manage lattice
mismatch.
Clean the substrate using standard semiconductor cleaning procedures.

2. MOCVD Growth Conditions:

Precursors:
Trimethylgallium (TMGa)
Trimethylindium (TMIn)
Arsine (AsH₃)
Diethyl telluride (DETe)
Carrier Gas: Palladium-purified hydrogen (H₂).
Growth Temperature: 500-660°C.
V/III Ratio: Maintain a V/III ratio between 22 and 44. This ratio can influence the activation
efficiency of the tellurium dopant.
DETe Flow Rate: Vary the molar flow rate of DETe (e.g., from 0.024 to 1.2 µmol/min) to
control the doping concentration.

3. Doping and Film Growth:

Introduce the TMGa, TMIn, and AsH₃ precursors into the MOCVD reactor to initiate the
growth of the InGaAs layer.
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Introduce the DETe precursor into the reactor along with the other precursors to incorporate
tellurium into the growing film.
The presence of tellurium can act as a surfactant, potentially reducing surface roughness.[4]
[11]

4. Post-Growth Characterization:

Electrical Properties: Use Hall effect measurements to determine the active electron density,
mobility, and sheet resistance.
Dopant Concentration: Employ Secondary Ion Mass Spectrometry (SIMS) to measure the
total tellurium concentration in the film.
Surface Morphology: Use Atomic Force Microscopy (AFM) to assess the surface roughness.

Protocol 2: Tellurium Doping of Sb₂Se₃ via Thermal
Evaporation
This protocol outlines the doping of Antimony Selenide (Sb₂Se₃) thin films with tellurium.

1. Source Material Preparation:

Synthesize the pristine Sb₂Se₃ and Te-doped Sb₂Se₃ source materials using a melt-
quenching technique.
For the Te-doped source, mix high-purity antimony, selenium, and tellurium powders in the
desired atomic ratio in a quartz ampoule.
Seal the ampoule under vacuum and heat it in a furnace to a high temperature (e.g., 800°C)
for an extended period (e.g., 24 hours) to ensure homogeneity.
Quench the ampoule in cold water to form the bulk doped material.

2. Thin Film Deposition:

Use a thermal evaporation system to deposit the thin films.
Place the crushed source material in a suitable crucible (e.g., graphite).
Position the substrates (e.g., Mo-coated glass) above the source.
Evacuate the chamber to a high vacuum.
Heat the crucible to sublimate the source material, which will then deposit onto the
substrates.

3. Post-Deposition Annealing:
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Anneal the deposited films in a controlled atmosphere (e.g., argon) at a suitable temperature
to improve crystallinity and activate the dopant.

4. Device Fabrication and Characterization:

Complete the solar cell device structure (e.g., by depositing CdS, ITO, and Ag layers).[8]
Characterize the photovoltaic performance of the devices by measuring current density-
voltage (J-V) curves under simulated sunlight.
Analyze the structural and optical properties of the films using techniques like X-ray
diffraction (XRD) and Raman spectroscopy.

Visualizations
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Experimental Workflow for Te-Doping via MOCVD
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Effects of Tellurium Doping on Semiconductor Properties
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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